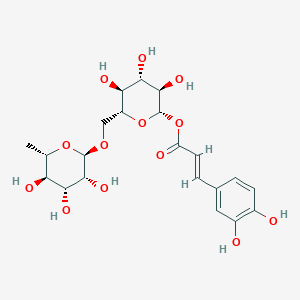![molecular formula C10H12N2 B145325 Cyanamide, [2-(1-methylethyl)phenyl]-(9CI) CAS No. 137881-15-3](/img/structure/B145325.png)
Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, [2-(1-methylethyl)phenyl]-(9CI) is a chemical compound that has been widely used in scientific research for various purposes. It is a nitrogen-containing organic compound that has been synthesized by several methods.
Mecanismo De Acción
The mechanism of action of cyanamide is not fully understood. It is believed to act as an inhibitor of aldehyde dehydrogenase, an enzyme that is involved in the metabolism of alcohol. Cyanamide has also been shown to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Cyanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of acetaldehyde, a toxic byproduct of alcohol metabolism, in the blood. It has also been shown to increase the levels of reactive oxygen species in cancer cells, leading to apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, including its toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for research on cyanamide. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of cyanamide and its potential use in the treatment of cancer and other diseases. Finally, there is a need for more research on the toxicity of cyanamide and its effects on the environment.
Métodos De Síntesis
Cyanamide can be synthesized by several methods, including the reaction of calcium cyanamide with sulfuric acid, the reaction of calcium carbide with nitrogen, and the reaction of urea with calcium oxide. The most common method of synthesis is the reaction of calcium cyanamide with sulfuric acid.
Aplicaciones Científicas De Investigación
Cyanamide has been used in scientific research for various purposes, including as a catalyst in organic synthesis, as a reagent in the production of pharmaceuticals, and as a source of nitrogen in the fertilization of crops. It has also been used in the treatment of alcoholism and as an insecticide.
Propiedades
Número CAS |
137881-15-3 |
|---|---|
Nombre del producto |
Cyanamide, [2-(1-methylethyl)phenyl]-(9CI) |
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
(2-propan-2-ylphenyl)cyanamide |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-5-3-4-6-10(9)12-7-11/h3-6,8,12H,1-2H3 |
Clave InChI |
USIISOZKOKCVTP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC#N |
SMILES canónico |
CC(C)C1=CC=CC=C1NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



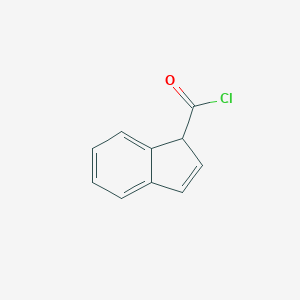
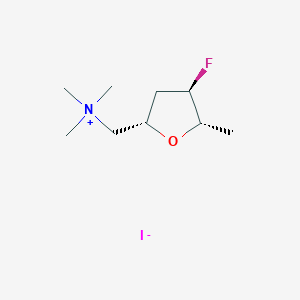

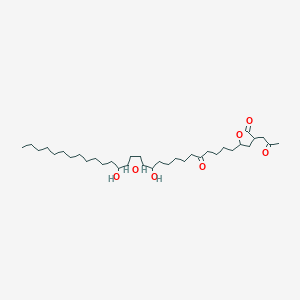
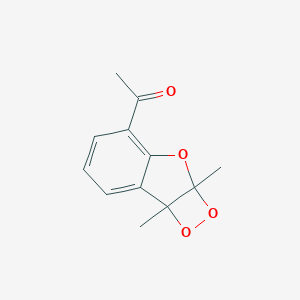
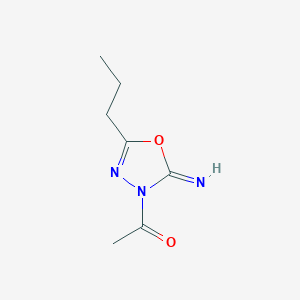
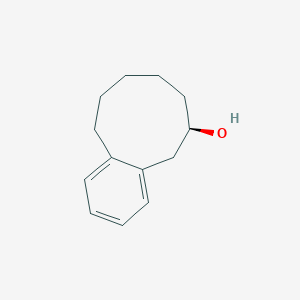


![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)


